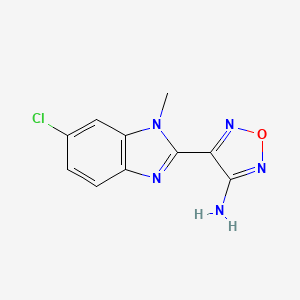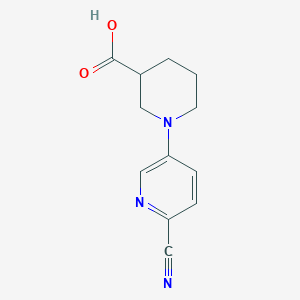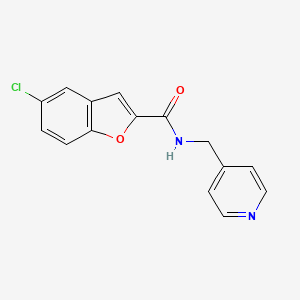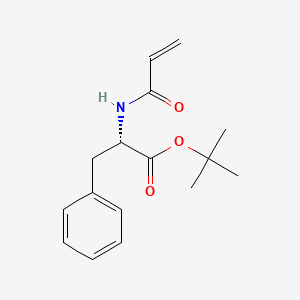
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of amides and triazoles.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to inhibit tumor growth and metastasis by reducing the activity of MMPs and angiogenesis. In inflammation research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been shown to protect neurons from oxidative stress and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has several advantages for lab experiments, including its synthetic availability, stability, and relatively low toxicity. N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can be easily synthesized in large quantities and is stable under normal laboratory conditions. However, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it modulates various signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide and improving its solubility in water and organic solvents to make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a reagent such as acetic anhydride to obtain N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide. The synthesis of N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide is a multi-step process that requires careful attention to reaction conditions and purification steps to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has shown promising results as an inhibitor of tumor growth and metastasis. Inflammation research has shown that N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide has been studied for its potential to protect neurons from oxidative stress and prevent neuronal damage.
Propiedades
IUPAC Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-6-9(7-5-2)10(16)13-11-12-8(3)14-15-11/h9H,4-7H2,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCFZWOVJVHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1H-1,2,4-triazol-3-yl)-2-propylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)


![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)


![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)